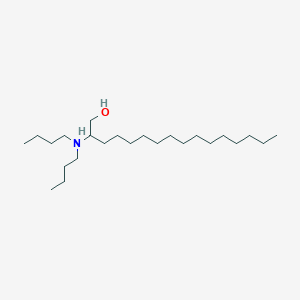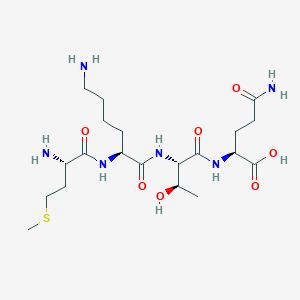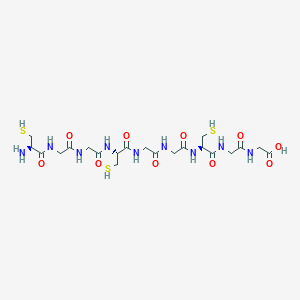
2-(Dibutylamino)hexadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)hexadecan-1-ol es un compuesto químico con la fórmula molecular C22H47NO. Es un alcohol graso de cadena larga con un grupo dibutylamino unido al segundo átomo de carbono. Este compuesto es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones industriales y de investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Dibutylamino)hexadecan-1-ol típicamente involucra la reacción de hexadecan-1-ol con dibutylamina. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del producto deseado. La reacción se puede representar de la siguiente manera:
Hexadecan-1-ol+Dibutylamine→this compound
Métodos de Producción Industrial
En entornos industriales, la producción de this compound puede implicar procesos de lotes a gran escala o continuos. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego mediante técnicas como la destilación o la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Dibutylamino)hexadecan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El compuesto se puede reducir para formar la amina correspondiente.
Sustitución: El grupo dibutylamino se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de hexadecanona o ácido hexadecanoico.
Reducción: Formación de dibutylaminohexadecano.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-(Dibutylamino)hexadecan-1-ol tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como surfactante en la síntesis de nanopartículas y otros materiales.
Biología: Se emplea en el estudio de membranas celulares e interacciones lipídicas.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos.
Industria: Utilizado en la formulación de cosméticos, detergentes y otros productos.
Mecanismo De Acción
El mecanismo de acción de 2-(Dibutylamino)hexadecan-1-ol implica su interacción con las membranas lipídicas. El compuesto puede insertarse en bicapas lipídicas, alterando sus propiedades y afectando la fluidez y permeabilidad de la membrana. Esta interacción está mediada por la cadena alquílica hidrofóbica y el grupo dibutylamino hidrofílico, lo que permite que el compuesto interactúe con regiones tanto hidrofóbicas como hidrofílicas de la membrana.
Comparación Con Compuestos Similares
Compuestos Similares
Hexadecan-1-ol: Un alcohol graso de cadena larga sin el grupo dibutylamino.
Octadecan-1-ol: Similar a hexadecan-1-ol pero con dos átomos de carbono adicionales en la cadena alquílica.
Bromuro de cetiltrimetilamonio (CTAB): Un surfactante con un grupo de amonio cuaternario en lugar de un grupo dibutylamino.
Unicidad
2-(Dibutylamino)hexadecan-1-ol es único debido a la presencia del grupo dibutylamino, que imparte propiedades químicas y físicas distintas. Este grupo mejora las propiedades surfactantes del compuesto y permite interacciones específicas con las membranas lipídicas, lo que lo hace valioso en diversas aplicaciones.
Propiedades
Número CAS |
918817-86-4 |
|---|---|
Fórmula molecular |
C24H51NO |
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
2-(dibutylamino)hexadecan-1-ol |
InChI |
InChI=1S/C24H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(23-26)25(21-8-5-2)22-9-6-3/h24,26H,4-23H2,1-3H3 |
Clave InChI |
BMIRNPGGOJAGRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CO)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)


![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)

![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)


![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
